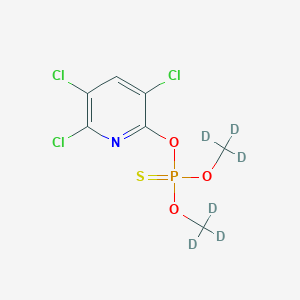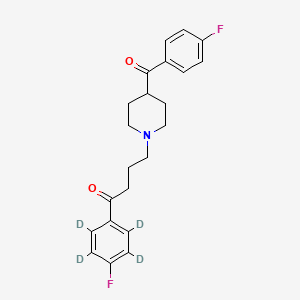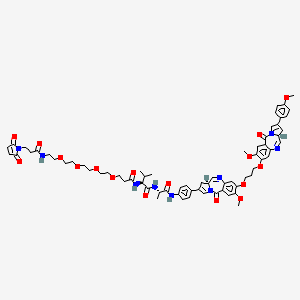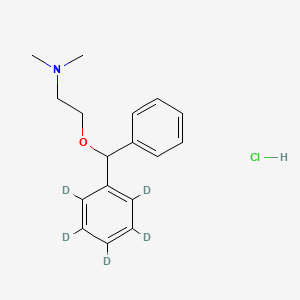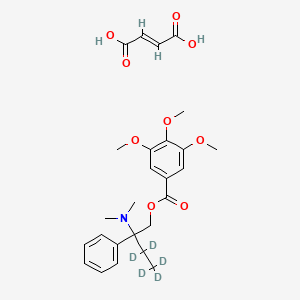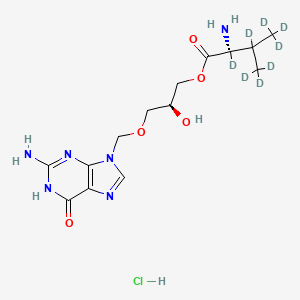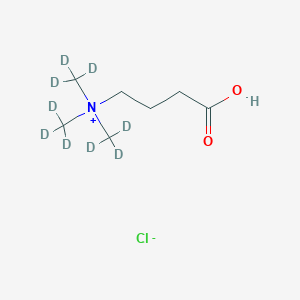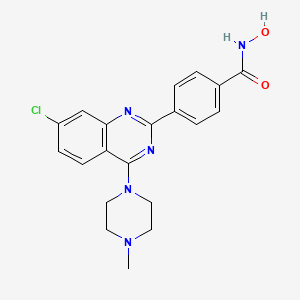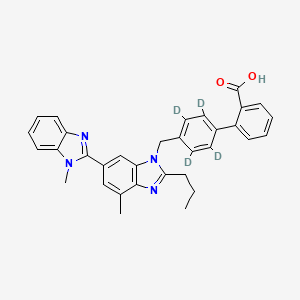
Telmisartan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telmisartan-d4 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension, heart failure, and diabetic kidney disease. The deuterium atoms in this compound replace four hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d4 involves several steps, starting from commercially available precursors. One of the key steps is the copper-catalyzed cyclization of o-haloarylamidines to form the bis-benzimidazole structure . The overall synthetic route includes nitration, reduction, and cyclization reactions, with careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Telmisartan-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Telmisartan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Telmisartan.
Biology: Employed in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the efficacy and safety of Telmisartan.
Wirkmechanismus
Telmisartan-d4 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound reduces vasoconstriction, aldosterone secretion, and sympathetic nerve activity, leading to lower blood pressure and improved cardiovascular function. Additionally, this compound may activate peroxisome proliferator-activated receptor gamma, which has anti-inflammatory and metabolic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension and heart failure.
Valsartan: Similar to Telmisartan, used for hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of Telmisartan in the body and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C33H30N4O2 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
InChI-Schlüssel |
RMMXLENWKUUMAY-GIVHGBEGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
Kanonische SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



